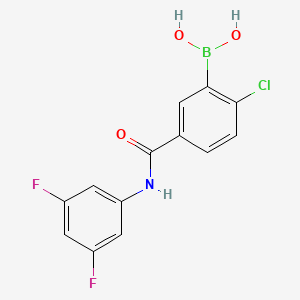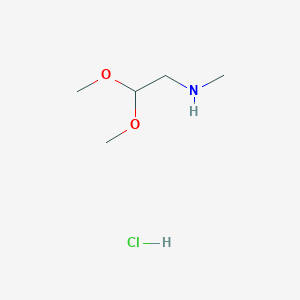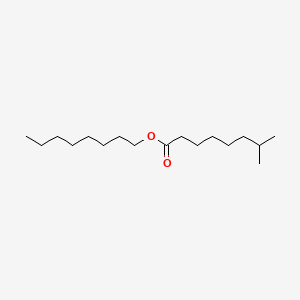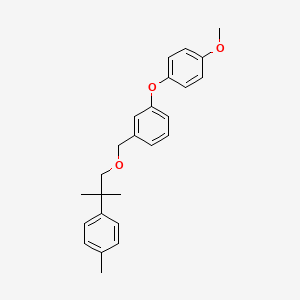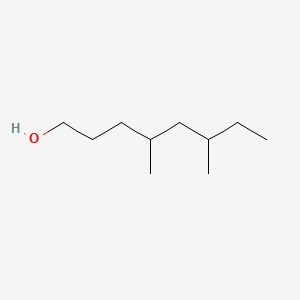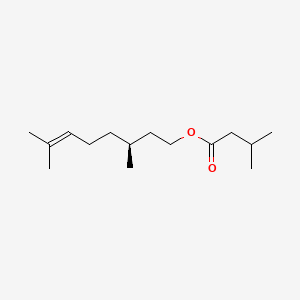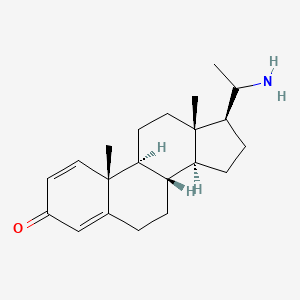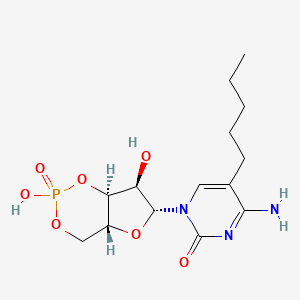
5-n-Pentylcytidine 3',5'-cyclic monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is structurally characterized by a pentyl group attached to the cytidine base, forming a cyclic monophosphate ester. This compound is of significant interest in biochemical and pharmacological research due to its potential roles in cellular signaling and regulatory mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of cytidine 5’-triphosphate as a starting material, which undergoes cyclization through the action of specific enzymes such as cytidylyl cyclase . The reaction conditions often require a buffered aqueous solution at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes, followed by purification and crystallization of the product. The production is optimized for yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
5-n-Pentylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pentyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in various substituted cytidine derivatives .
科学的研究の応用
5-n-Pentylcytidine 3’,5’-cyclic monophosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use as a drug candidate.
Industry: It is utilized in the development of biochemical assays and diagnostic tools
作用機序
The mechanism of action of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, similar to other cyclic nucleotides like cyclic adenosine monophosphate. The compound binds to and activates protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular functions. The pathways involved include those mediated by protein kinase A and other cyclic nucleotide-binding proteins .
類似化合物との比較
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide that plays a crucial role in signal transduction.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with potential signaling functions
Uniqueness
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the pentyl group, which may influence its binding affinity and specificity for certain proteins. This structural modification can result in distinct biological activities and potential therapeutic applications compared to other cyclic nucleotides .
特性
CAS番号 |
117309-92-9 |
|---|---|
分子式 |
C14H22N3O7P |
分子量 |
375.31 g/mol |
IUPAC名 |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-pentylpyrimidin-2-one |
InChI |
InChI=1S/C14H22N3O7P/c1-2-3-4-5-8-6-17(14(19)16-12(8)15)13-10(18)11-9(23-13)7-22-25(20,21)24-11/h6,9-11,13,18H,2-5,7H2,1H3,(H,20,21)(H2,15,16,19)/t9-,10-,11-,13-/m1/s1 |
InChIキー |
QJYAQTKDDYSPCU-PRULPYPASA-N |
異性体SMILES |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
正規SMILES |
CCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)


![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
